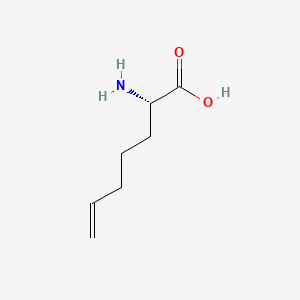

(S)-2-Aminohept-6-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Aminohept-6-enoic acid, commonly known as S-AHA, is an important organic compound used in a variety of scientific applications. It is a chiral amino acid that is found in many natural products, including proteins, peptides, and other biological compounds. S-AHA has several unique properties that make it an attractive option for research and development projects. Its synthesis is relatively simple and inexpensive, and its biochemical and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Biosynthesis and Analogous Compounds

Fowden & Mazelis (1971) investigated the biosynthesis of 2-amino-4-methylhex-4-enoic acid, a structurally similar compound to (S)-2-Aminohept-6-enoic acid, in Aesculus californica. Their study focused on isoleucine as an effective precursor in this biosynthesis, discussing alternative biosynthetic mechanisms (Fowden & Mazelis, 1971).

Synthesis and Application in Peptide Design

Chattopadhyay et al. (2017) detailed a new synthesis method for 2-aminosuberic acid from aspartic acid, which involved the use of (S)-2-aminohept-6-enoate ester as a building block. This study highlighted the application of this compound in the design and synthesis of biologically relevant peptides (Chattopadhyay, Sil, & Mukherjee, 2017).

Enzymatic Synthesis Studies

Macritchie, Silcock, & Willis (1997) conducted research on the enantioselective synthesis of unsaturated α-hydroxy acids, including (S)-2-hydroxyhept-6-enoic acid, which shares structural similarities with (S)-2-Aminohept-6-enoic acid. Their study used enzyme-catalyzed processes, demonstrating the potential for enzymatic methods in synthesizing related compounds (Macritchie, Silcock, & Willis, 1997).

Inhibitor Studies in Medicinal Chemistry

Silverman, Invergo, & Mathew (1986) synthesized (S,E)-4-Amino-5-fluoropent-2-enoic acid, which is structurally related to (S)-2-Aminohept-6-enoic acid, and investigated its role as a mechanism-based inactivator of gamma-aminobutyric acid aminotransferase. This study is significant for understanding the potential medicinal applications of similar compounds (Silverman, Invergo, & Mathew, 1986).

Antibacterial Applications

Banday, Mattoo, & Rauf (2010) explored the synthesis of various 2-amino- and 2-alkenyl-1,3,4-oxadiazoles derived from acids structurally analogous to (S)-2-Aminohept-6-enoic acid. These compounds exhibited notable antibacterial activity, suggesting potential pharmaceutical applications (Banday, Mattoo, & Rauf, 2010).

Stereochemistry in Synthesis

Parpart et al. (2018) reported on the enantioselective synthesis of (S,E)-2-Amino-5-arylpent-4-enoic acids using Ni-(S)-BPB as a chiral auxiliary. This study is relevant for understanding the stereochemistry involved in synthesizing compounds related to (S)-2-Aminohept-6-enoic acid (Parpart, Mardiyan, Ehlers, Petrosyan, Mkrtchyan, Saghyan, & Langer, 2018).

Propiedades

IUPAC Name |

(2S)-2-aminohept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOVDVSHGOKTNT-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654074 |

Source

|

| Record name | (2S)-2-Aminohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Aminohept-6-enoic acid | |

CAS RN |

166734-64-1 |

Source

|

| Record name | (2S)-2-Aminohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)

![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)